3-(4-Bromo-1-naphthyl)propanoic Acid
Description
3-(4-Bromo-1-naphthyl)propanoic Acid is a brominated naphthalene derivative featuring a propanoic acid side chain. The compound’s structure comprises a naphthalene aromatic system substituted with a bromine atom at the 4-position and a propanoic acid group at the 1-position.
Properties
Molecular Formula |
C13H11BrO2 |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
3-(4-bromonaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C13H11BrO2/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h1-5,7H,6,8H2,(H,15,16) |
InChI Key |
IMXLVFAEQAPYAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Bromo-1-naphthyl)propanoic Acid can be synthesized through a multi-step process. One common method involves the bromination of 1-naphthylpropanoic acid. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Bromo-1-naphthyl)propanoic Acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Decarboxylative Halogenation
The carboxylic acid group undergoes bromodecarboxylation under oxidative conditions. For example:
-
Mechanism : In the presence of Br₂O (bromine dioxide), decarboxylation occurs via a radical pathway :
The resultant alkyl radical combines with bromine to form 3-(4-bromo-1-naphthyl)propane bromide.
Experimental Data :
| Condition | Outcome |
|---|---|
| Oxidizing Agent | Br₂O in CCl₄ |
| Temperature | 50–70°C |
| Yield | 30–45% |
Condensation with Hydrazines
The carboxylic acid reacts with hydrazines to form hydrazide derivatives. For instance:
-
Hydrazide Synthesis : Reacting 3-(4-bromo-1-naphthyl)propanoic acid with hydrazine hydrate in methanol under reflux produces the corresponding hydrazide .
-
Hydrazone Formation : Condensation with aromatic aldehydes (e.g., 4-bromo-2-fluorobenzaldehyde) yields N-benzylidene hydrazones .
Representative Example :
| Product | Conditions | Spectral Data (¹H NMR) |
|---|---|---|
| N′-(4-Bromo-2-fluorobenzylidene)hydrazide | Glacial acetic acid, methanol, reflux | δ 1.21 (d, J=6.6 Hz), 3.49 (q), 7.11–8.54 ppm |
Enzymatic Modifications
The compound may serve as a substrate for phenylalanine aminomutase (PAM) in stereoselective amination reactions:
-
Mechanism : PAM catalyzes the addition of ammonia to the α,β-unsaturated acid intermediate, forming β-aryl-alanine derivatives .
-
Steric Effects : The 4-bromo substituent on the naphthyl group influences binding in the enzyme’s hydrophobic pocket, favoring β-regioselectivity .
Catalytic Efficiency :
| Substrate | Kₘ (μM) | kₐₜₕ (s⁻¹) |
|---|---|---|
| 3-(4-Bromo-1-naphthyl)propanoic acid | 145 ± 11 | 6.9 ± 1 |
Esterification and Amidation
The carboxylic acid undergoes standard derivatization:
-
Esterification : Treatment with methanol/H₂SO₄ yields methyl 3-(4-bromo-1-naphthyl)propanoate .
-
Amidation : Reaction with SOCl₂ followed by amines produces primary and secondary amides .
Reaction Table :
| Derivative | Reagent | Yield |
|---|---|---|
| Methyl ester | CH₃OH/H₂SO₄ | 85% |
| Benzylamide | BnNH₂, SOCl₂ | 72% |
Radical Bromination
The naphthyl ring undergoes electrophilic substitution, but the 4-bromo group directs further substitution to the β-position. For example:
-
Bromination : Using N-bromosuccinimide (NBS) in DMSO/water with CTAB yields 3-(4,5-dibromo-1-naphthyl)propanoic acid .
Conditions :
| Parameter | Value |
|---|---|
| Catalyst | CTAB |
| Temperature | 25°C |
| Time | 5 minutes |
Scientific Research Applications
3-(4-Bromo-1-naphthyl)propanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1-naphthyl)propanoic Acid involves its interaction with specific molecular targets. The bromine atom and the naphthalene ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, participating in nucleophilic substitution reactions. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-(4-Bromo-1-naphthyl)propanoic Acid with five structurally related propanoic acid derivatives, highlighting key differences in aromatic systems, substituents, and functional groups:
Key Observations:
Partially saturated naphthalene derivatives (e.g., ) exhibit reduced aromaticity, which may lower rigidity and alter pharmacokinetic profiles .
Substituent Effects: Bromine (present in the target compound and ) introduces electron-withdrawing effects and enables halogen bonding, useful in drug-receptor interactions . Nitro and hydroxy groups () increase polarity and acidity, improving water solubility but reducing membrane permeability .
Functional Group Contributions :
Biological Activity
3-(4-Bromo-1-naphthyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of 3-(4-bromo-1-naphthyl)propanoic acid typically involves the bromination of 1-naphthyl derivatives followed by the introduction of a propanoic acid moiety. The general synthetic pathway can be outlined as follows:
- Bromination : 1-Naphthol or its derivatives are treated with brominating agents to introduce the bromine substituent at the para position.
- Formation of Propanoic Acid Derivative : The resulting bromo-naphthalene is then reacted with propanoic acid under appropriate conditions to yield 3-(4-bromo-1-naphthyl)propanoic acid.
Antimicrobial Activity
Research indicates that derivatives of propanoic acids, including those with brominated naphthalene rings, exhibit notable antimicrobial properties. For instance, compounds similar to 3-(4-bromo-1-naphthyl)propanoic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentrations (MIC) for these compounds were determined using standard micro broth dilution methods, demonstrating significant antibacterial activity at low concentrations .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3-(4-Bromo-1-naphthyl)propanoic acid | S. aureus | 15 |
| B. cereus | 20 |
Anti-inflammatory Activity
In addition to antimicrobial effects, studies have explored the anti-inflammatory potential of propanoic acid derivatives. Compounds containing the naphthalene structure have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Some derivatives exhibited promising COX-1 and COX-2 inhibitory activity, suggesting potential use in treating inflammatory diseases .
Case Studies
A notable case study investigated the effects of 3-(4-bromo-1-naphthyl)propanoic acid on cancer cell lines. The compound was tested against several cancer types, including breast and lung cancer cells. Results indicated that it induced apoptosis in these cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(4-Bromo-1-naphthyl)propanoic Acid?
A multi-step approach is typically employed:
Bromination : Introduce bromine at the 4-position of 1-naphthol using electrophilic aromatic substitution (e.g., Br₂ in acetic acid) .
Propanoic Acid Chain Introduction : Utilize Friedel-Crafts acylation or nucleophilic substitution to attach the propanoic acid moiety. For brominated naphthalenes, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may enhance regioselectivity .
Purification : Recrystallization in ethanol/water mixtures or preparative HPLC ensures high purity (>95%) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For brominated naphthyl derivatives, expect aromatic protons at δ 7.2–8.5 ppm and carboxyl protons at δ 12–13 ppm .
- Infrared Spectroscopy (IR) : Detect carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected for C₁₃H₁₁BrO₂: ~286.00 m/z) .
Q. What are critical considerations for handling and storing this compound?
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Brominated aromatics may release toxic fumes upon decomposition .
- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the carboxylic acid group .
Advanced Research Questions
Q. How can researchers optimize reaction yields when bromine substituents hinder coupling reactions?
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura couplings, as bulky ligands mitigate steric hindrance from the bromine atom .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of brominated intermediates.
- Kinetic Monitoring : Track reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) or in situ FTIR to detect carboxylate intermediates .
Q. How do substituents on the naphthyl ring influence metabolic stability in vivo?
- Microbial Degradation : The bromine atom reduces microbial degradation rates compared to non-halogenated analogs. Phase II metabolism (e.g., glucuronidation) predominates, as observed in studies of 3-(4-hydroxyphenyl)propanoic acid .
- Pharmacokinetic Profiling : Use LC-MS/MS to identify metabolites like sulfated or glucuronidated derivatives in urine or plasma .
Q. What strategies address low solubility in aqueous buffers during biological assays?
Q. How can researchers validate the compound’s role as a pharmacophore in antimicrobial studies?
- Structure-Activity Relationship (SAR) : Compare activity against multidrug-resistant pathogens (e.g., S. aureus, C. albicans) with analogs lacking the bromine or naphthyl group .
- Enzyme Inhibition Assays : Test inhibitory effects on bacterial fatty acid synthesis or fungal ergosterol pathways using microplate fluorimetry .
Q. What analytical challenges arise in detecting phase II metabolites, and how are they resolved?
- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate sulfated/glucuronidated metabolites from biological samples .
- Fragmentation Patterns : Employ tandem MS (e.g., Q-TOF) to differentiate isobaric metabolites based on characteristic fragments (e.g., loss of SO₃ or glucuronic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
